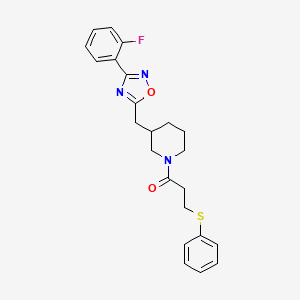

4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a complex organic molecule. It contains a benzothiazine ring, which is a type of heterocyclic compound . The benzothiazine ring is substituted with various functional groups, including a bromophenyl group, a fluorine atom, and a carbonitrile group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, which is a six-membered ring containing a sulfur and a nitrogen atom . The ring is further substituted with a bromophenyl group, a fluorine atom, and a carbonitrile group .Chemical Reactions Analysis

Benzothiazine derivatives can participate in a variety of chemical reactions, often involving the functional groups attached to the benzothiazine ring . The specific reactions that this compound can undergo would depend on the reactivity of the bromophenyl, fluorine, and carbonitrile substituents.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromophenyl and fluorine substituents would likely make this compound relatively nonpolar . The carbonitrile group could potentially participate in hydrogen bonding, affecting the compound’s solubility in different solvents .Scientific Research Applications

Synthesis and Biological Activity

The compound 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is part of the 4H-1,4-benzothiazine class, known for its pharmacological properties, particularly in modulating ATP-sensitive potassium channels. Derivatives of this class have been synthesized to explore their structure-activity relationship as channel openers, demonstrating the ability to affect beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro. Such compounds show potential in modulating physiological pathways involving K(ATP) channels (Schou et al., 2005).

Chemical Synthesis and Transformations

In the realm of synthetic chemistry, various methods have been developed to synthesize N-aryl substituted derivatives of the 4H-1,4-benzothiazine nucleus. The key steps often involve cyclization processes and the formation of carboxylic acid esters. These synthetic routes provide access to a range of compounds with potential biological and industrial applications (López et al., 1998). Furthermore, advancements in ring contraction techniques have been reported, enabling the efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides under mild conditions. This progress opens doors to the exploration of benzothiazine dioxides in pharmacology and other fields (Fülöpová et al., 2015).

Pharmacological Evaluations

Derivatives of 4H-1,4-benzothiazine have been investigated for their potential as antibacterial agents. For instance, the synthesis of fluorinated derivatives intended as analogues to known antibacterial compounds reveals the versatility of this chemical structure in drug development, although the efficacy in antibacterial activity varies (Vysokov et al., 1993).

Future Directions

The study of benzothiazine derivatives is a vibrant field due to their diverse biological activities . Future research could explore the synthesis, characterization, and biological activity of this specific compound, contributing to our understanding of benzothiazine chemistry and its potential applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Similar compounds have been reported to interact with their targets and cause changes that result in their biological activities . For instance, some 1,2,4-benzothiadiazine-1,1-dioxides have been tested as positive allosteric modulators of the AMPA receptors .

Biochemical Pathways

For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-6-3-11(17)7-14(15)19/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIOJASJQLSLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)

![3-(2-methoxyethyl)-5-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2627745.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)

![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627761.png)